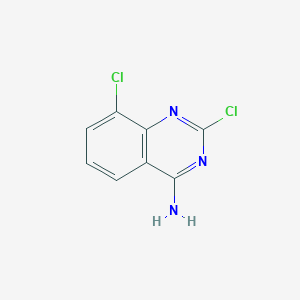
2,8-二氯喹唑啉-4-胺
描述
2,8-Dichloroquinazolin-4-amine is a useful research compound. Its molecular formula is C8H5Cl2N3 and its molecular weight is 214.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Dichloroquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dichloroquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学
喹唑啉衍生物,包括 2,8-二氯喹唑啉-4-胺,由于其显著的生物活性,在医药化学领域引起了极大的关注 . 它们被认为是治疗各种疾病的潜在生物活性支架 .
抗真菌应用
据报道,喹唑啉化合物具有抗真菌活性 . 这表明 2,8-二氯喹唑啉-4-胺有可能用于抗真菌药物的开发。
抗病毒应用
喹唑啉衍生物也表现出抗病毒特性 . 因此,可以探索 2,8-二氯喹唑啉-4-胺在抗病毒药物开发中的潜在用途。
抗糖尿病应用
科学研究报道了喹唑啉化合物的抗糖尿病活性 . 这意味着可以研究 2,8-二氯喹唑啉-4-胺在糖尿病治疗中的潜在用途。
抗癌应用
喹唑啉化合物,包括 2,8-二氯喹唑啉-4-胺,已显示出抗癌活性 . 例如,合成的化合物 N-(苯并[d]噻唑-2-基)-6-溴-2-(吡啶-3-基)喹唑啉-4-胺被发现对 EGFR 抑制具有极强的选择性和效力 (IC 50 = 0.096 μM),并对 MCF-7 细胞系显示出抗癌活性 (IC 50 = 2.49 μM) .
抗炎应用
已知喹唑啉化合物具有抗炎特性 . 这表明 2,8-二氯喹唑啉-4-胺有可能用于抗炎药物的开发。
抗菌应用
据报道,喹唑啉化合物具有抗菌活性 . 这意味着可以研究 2,8-二氯喹唑啉-4-胺在抗菌药物开发中的潜在用途。
抗氧化应用
喹唑啉衍生物也表现出抗氧化特性 . 因此,可以探索 2,8-二氯喹唑啉-4-胺在抗氧化药物开发中的潜在用途。
生物活性
2,8-Dichloroquinazolin-4-amine (CAS No. 1107694-84-7) is a member of the quinazoline family, characterized by its unique structure featuring chlorine substituents at the 2 and 8 positions of the quinazoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 203.05 g/mol
- Structure : The presence of two chlorine atoms enhances the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that 2,8-dichloroquinazolin-4-amine exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the modulation of immune responses and inhibition of specific enzymes linked to cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of 2,8-dichloroquinazolin-4-amine against several cancer cell lines, revealing an IC value in the low micromolar range. This suggests potent activity compared to standard anticancer agents.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa | 5.3 | |
| MCF-7 | 4.1 | |
| A549 | 6.7 |
Antileishmanial Activity
In addition to its anticancer properties, 2,8-dichloroquinazolin-4-amine has shown promise as an antileishmanial agent. A series of quinazoline derivatives were synthesized and tested against Leishmania donovani, demonstrating submicromolar EC values.
Efficacy in Murine Models
In vivo studies indicated that certain derivatives reduced liver parasitemia significantly when administered at doses of 15 mg/kg/day for five consecutive days, highlighting their potential for treating visceral leishmaniasis.
The biological activity of 2,8-dichloroquinazolin-4-amine is thought to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that play a role in cancer cell proliferation and survival.
- Cell Signaling Modulation : It can influence signaling pathways involved in apoptosis and immune response.
- Binding Affinity Studies : Interaction studies have shown that structural modifications can significantly alter binding affinities to biological targets, guiding further optimization for therapeutic efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning and nature of substituents on the quinazoline ring are crucial for enhancing biological activity. For instance, compounds with multiple halogen substitutions generally exhibit improved potency against cancer cells compared to their mono-substituted analogs.
Synthesis Methods
The synthesis of 2,8-dichloroquinazolin-4-amine typically involves several steps:
- Starting Material Preparation : Synthesis begins with commercially available quinazoline derivatives.
- Chlorination : Chlorination reactions are performed using reagents such as thionyl chloride or phosphorus pentachloride.
- Purification : The final product is purified through crystallization or chromatography techniques.
属性
IUPAC Name |
2,8-dichloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIMSYPTNZFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653120 | |
| Record name | 2,8-Dichloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107694-84-7 | |
| Record name | 2,8-Dichloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















